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DeepPep Technical Support Center: High-Resolution Mass Spectrometry Data Adjustment

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Compound of Interest		
Compound Name:	Depep	
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Welcome to the DeepPep Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively adjust and utilize the DeepPep framework with high-resolution mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: Can DeepPep be used with high-resolution mass spectrometry data from instruments like Orbitraps?

A: Yes, DeepPep is compatible with high-resolution mass spectrometry data. However, to achieve optimal performance, it is crucial to properly process and format the input data to leverage the high mass accuracy and resolution provided by these instruments. This includes careful peptide identification and accurate probability scoring using upstream software that is configured for high-resolution data.

Q2: What are the main advantages of using high-resolution MS data with DeepPep?

A: High-resolution MS data offers several advantages for protein inference with DeepPep:

 Increased Confidence in Peptide-Spectrum Matches (PSMs): High mass accuracy significantly reduces the search space for peptide identification, leading to more confident and accurate PSMs.[1][2][3]



- Improved Discrimination of Isobaric Peptides: High resolution allows for the separation of peptides with very similar mass-to-charge ratios, which can be crucial for accurate protein identification.
- Better Signal-to-Noise Ratio: This can lead to the identification of lower abundance peptides, expanding the depth of proteome coverage.

Q3: How does high mass accuracy impact the input for DeepPep?

A: High mass accuracy primarily impacts the quality of the peptide identification and the associated probabilities, which are the direct inputs for DeepPep. More accurate peptide identification from your search engine (e.g., SEQUEST, Mascot) will result in a more reliable list of peptides and their corresponding proteins. This, in turn, allows DeepPep's convolutional neural network to learn the peptide-protein relationships more effectively.[1]

Q4: Do I need to change the DeepPep source code to handle high-resolution data?

A: No, you do not need to modify the DeepPep source code itself. The key is to adjust the upstream data processing workflow to generate the appropriate input files (identification.tsv and db.fasta) that reflect the high confidence of your peptide identifications from high-resolution data.

Troubleshooting Guide

Issue 1: Suboptimal protein inference performance with high-resolution data.

Symptom: The number of identified proteins is lower than expected, or the confidence scores for inferred proteins are low.

Possible Cause 1: Inaccurate peptide probabilities from the upstream search engine and post-processing software (e.g., PeptideProphet).

Solution:

• Ensure your search engine parameters are optimized for high-resolution data. This includes setting a low precursor and fragment mass tolerance (e.g., 10-20 ppm for precursor ions and



0.02 Da for fragment ions in Orbitrap data).[4]

- Use a post-processing tool like PeptideProphet to recalibrate and validate peptide-spectrum matches. When using PeptideProphet with high-resolution data, it's important to use the appropriate models. For instance, the accurate mass model in PeptideProphet should be utilized for high-resolution MS1 data.[5]
- Generate a high-confidence peptide list. Filter your PSMs based on a stringent False
 Discovery Rate (FDR), typically 1%, to ensure that the peptides used as input for DeepPep
 are reliable.

Experimental Protocol: Peptide Identification and Probability Scoring for High-Resolution Data

- Database Search:
 - Use a search engine like SEQUEST, Mascot, or MS-GF+.
 - Set the precursor mass tolerance to a narrow window (e.g., 10 ppm).
 - Set the fragment mass tolerance appropriate for your instrument (e.g., 0.02 Da for HCD fragmentation in an Orbitrap).
 - Specify variable modifications (e.g., oxidation of methionine) and fixed modifications (e.g., carbamidomethylation of cysteine).
- Post-processing with PeptideProphet (within the Trans-Proteomic Pipeline TPP):
 - Convert your search engine output files to the pep.xml format.
 - Run PeptideProphet on the pep.xml files.
 - Crucially, enable the high-mass-accuracy model option if your data was acquired with high-resolution MS1 scans.
 - PeptideProphet will then compute a probability for each PSM, which reflects the likelihood of it being a correct identification.[6][7]
- Generate DeepPep Input:



- Filter the PeptideProphet results to a 1% FDR.
- From the filtered results, create the identification.tsv file with three columns: peptide sequence, protein name, and the PeptideProphet probability.

Possible Cause 2: The complexity of the input data for the deep learning model is not optimally represented.

Solution:

While DeepPep's core architecture does not require explicit parameter changes for high-resolution data, ensuring clean and high-confidence input is paramount. For very large and complex datasets, you might consider strategies to reduce redundancy, although this should be done with caution to not lose valuable information. Some deep learning models in proteomics adjust the input vector size based on data resolution; however, DeepPep's input is based on peptide-protein mappings rather than the raw spectra.[8]

Issue 2: Errors during the execution of run.py with data from high-resolution experiments.

Symptom: The run.py script fails with errors related to input file format or data parsing.

Possible Cause: Incorrect formatting of the identification.tsv file.

Solution:

- Verify the identification.tsv file format. It must be a tab-delimited file with exactly three columns: peptide, protein name, and identification probability. Ensure there are no header rows.
- Check for special characters or formatting issues. Open the file in a plain text editor to ensure there are no hidden characters or inconsistencies in the delimiters.
- Confirm that the protein names in the identification.tsv file exactly match the protein names in your db.fasta file. Any discrepancies will cause errors.

Data Presentation



Table 1: Impact of Mass Accuracy on Peptide Identifications

Mass Tolerance (ppm)	Number of Confident PSMs (1% FDR)
50	4,523
20	5,145
10	5,487

This table illustrates that a lower mass tolerance, characteristic of high-resolution instruments, generally leads to a higher number of confident peptide-spectrum matches at the same FDR, providing a better input for DeepPep.

Visualizations Experimental Workflow

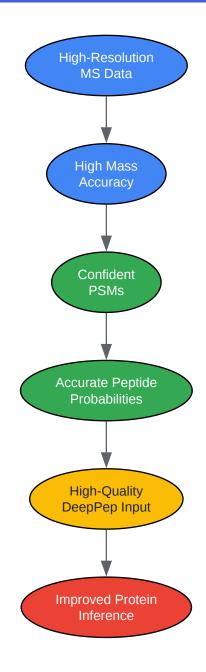


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Caption: Recommended workflow for using DeepPep with high-resolution MS data.

Logical Relationship: Impact of Data Quality on DeepPep





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